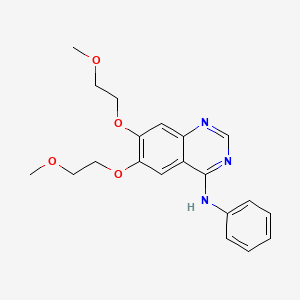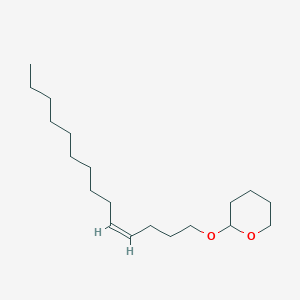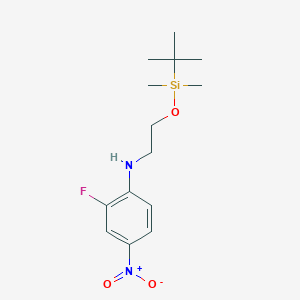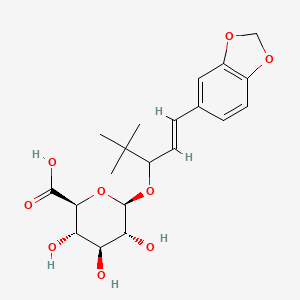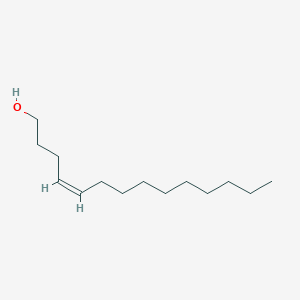
(Z)-tetradec-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-tetradec-4-en-1-ol: is an organic compound belonging to the class of alcohols. It is characterized by a long carbon chain with a double bond in the Z-configuration (cis) at the fourth carbon and a hydroxyl group at the first carbon. This compound is often found in natural sources and has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize (Z)-tetradec-4-en-1-ol is through the hydroboration-oxidation of (Z)-4-Tetradecene. This involves the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (e.g., tetradecyl magnesium bromide) reacts with formaldehyde, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the Z-configuration of the double bond is maintained.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-tetradec-4-en-1-ol can undergo oxidation reactions to form (Z)-4-Tetradecenal or (Z)-4-Tetradecenoic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to (Z)-4-Tetradecane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (Z)-4-Tetradecenyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: (Z)-4-Tetradecenal, (Z)-4-Tetradecenoic acid.
Reduction: (Z)-4-Tetradecane.
Substitution: (Z)-4-Tetradecenyl chloride.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (Z)-tetradec-4-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pheromones and other bioactive compounds.
Biology:
Pheromone Research: This compound is studied for its role in insect pheromones, particularly in species-specific communication.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceuticals, especially those targeting lipid metabolism and signaling pathways.
Industry:
Fragrance and Flavor Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (Z)-tetradec-4-en-1-ol varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, influencing signaling pathways. For example, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses.
Comparaison Avec Des Composés Similaires
(E)-4-Tetradecen-1-ol: The E-isomer of the compound, differing in the configuration of the double bond.
Tetradecan-1-ol: A saturated alcohol with no double bonds.
(Z)-3-Tetradecen-1-ol: Similar structure but with the double bond at the third carbon.
Uniqueness:
Configuration: The Z-configuration of the double bond in (Z)-tetradec-4-en-1-ol gives it unique chemical and biological properties compared to its E-isomer.
Reactivity: The position of the double bond and the hydroxyl group makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
(Z)-tetradec-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,15H,2-9,12-14H2,1H3/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLOGWCACVSGQN-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/new.no-structure.jpg)
